1-N-Boc-2-nitroethanamine
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Overview
Description
1-N-Boc-2-nitroethanamine, also known as tert-butyl (2-nitroethyl)carbamate, is a chemical compound with the molecular formula C7H14N2O4 and a molecular weight of 190.2 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes .
Mechanism of Action
Pharmacokinetics
Some properties can be predicted . It is also predicted to have a lipophilicity (Log Po/w) of 1.6, which can influence its distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-N-Boc-2-nitroethanamine. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. For instance, it is recommended to be stored sealed in a dry environment at 2-8°C .
Preparation Methods
1-N-Boc-2-nitroethanamine can be synthesized through various methods. One common method involves the reaction of 2-nitroethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) . The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature . The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-N-Boc-2-nitroethanamine undergoes several types of chemical reactions, including:
Scientific Research Applications
1-N-Boc-2-nitroethanamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Peptide Synthesis: The compound is used in the protection of amine groups during peptide synthesis, allowing for selective reactions at other functional groups.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
1-N-Boc-2-nitroethanamine can be compared with other Boc-protected amines, such as:
N-Boc-ethanolamine: Similar to this compound, but with a hydroxyl group instead of a nitro group.
N-Boc-2-aminoethanol: Contains an amino group and a hydroxyl group, used in similar applications for protecting amine groups.
N-Boc-2-aminoethylamine: Contains two amino groups, used in the synthesis of polyamines and other nitrogen-containing compounds.
This compound is unique due to the presence of both a nitro group and a Boc-protected amine, allowing for versatile chemical transformations and applications in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-nitroethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H2,1-3H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZRVFKODNHSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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